molecular formula C18H17N3O3 B2962192 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide CAS No. 941923-47-3

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide

Cat. No.: B2962192
CAS No.: 941923-47-3
M. Wt: 323.352
InChI Key: GUXPHUZHHVTGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide” is a chemical compound with the molecular formula C17H14IN3O2 . It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights

Scientific Research Applications

Antiproliferative Activity

One study focused on the design, synthesis, and evaluation of a compound closely related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide, revealing its potent antiproliferative activity against several human cancer cell lines. The compound demonstrated marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying promising anticancer activity. The research further explored the molecular docking studies to unveil that the compound could exhibit activity by inhibiting specific protein targets, suggesting a potential pathway for its anticancer effects (Huang et al., 2020).

Antibacterial and Antifungal Activities

Another study detailed the synthesis of novel heterocyclic compounds derived from similar structural frameworks, focusing on their antimicrobial potential. The compounds were screened for antibacterial and antifungal activities, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This highlights the potential of these compounds as templates for developing new antimicrobial agents (Khan et al., 2015).

Antimicrobial Synergy with Nanoparticles

Research on co-presenting non-antibiotic drugs and pyrimidinethiol on gold nanoparticles has shown that these combinations can generate broad-spectrum antibacterial and bactericidal activities against superbugs. Specifically, a compound similar in structure exhibited enhanced activity when combined with gold nanoparticles, significantly compromising bacterial cell walls and eradicating biofilm cells. This suggests an innovative approach to tackling antibiotic resistance using nanotechnology (Zhao et al., 2013).

Structural and Spectroscopic Analysis

Comprehensive structural studies, including spectroscopic analysis and molecular structure investigations, have been conducted on compounds with a core structure similar to this compound. These studies not only elucidate the molecular configuration but also offer insights into the compounds' stability, charge delocalization, and intramolecular hydrogen bonding, which are crucial for understanding their biological activities and interactions (Mansour & Ghani, 2013).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-5-4-6-14(9-13)24-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPHUZHHVTGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.